2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. The unique combination of substituents in 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C23H19FN4O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-21-19(7-4-13-25-21)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29) |
InChI Key |
DHXXQUZDXUERFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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